molecular formula C17H15BrN6O5 B11484730 N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11484730
M. Wt: 463.2 g/mol
InChI Key: CFDKBTFMDTVDLV-UHFFFAOYSA-N
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Description

N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of heterocyclic structures, including pyrazole, oxadiazole, and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling with the benzodioxole derivative.

    Preparation of 4-Bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Synthesis of 1,2,4-Oxadiazole: The oxadiazole ring can be formed by the cyclization of a hydrazide with a nitrile oxide, often generated in situ from a nitro compound.

    Coupling Reaction: The 4-bromo-1H-pyrazole and 1,2,4-oxadiazole intermediates are then coupled using a formylation reaction to introduce the formamido group.

    Final Assembly: The final step involves the coupling of the formamido intermediate with the benzodioxole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyrazole ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Chemical Biology: Utilized as a probe to study biological pathways and molecular interactions.

    Materials Science: Employed in the design of novel materials with specific electronic or photophysical properties.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Shares the pyrazole ring but lacks the oxadiazole and benzodioxole moieties.

    1,2,4-Oxadiazole derivatives: Contain the oxadiazole ring but differ in the substituents attached to the ring.

    Benzodioxole derivatives: Feature the benzodioxole ring but lack the pyrazole and oxadiazole components.

Uniqueness

N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H15BrN6O5

Molecular Weight

463.2 g/mol

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-3-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H15BrN6O5/c18-11-6-21-24(7-11)8-14-22-17(29-23-14)16(26)20-4-3-19-15(25)10-1-2-12-13(5-10)28-9-27-12/h1-2,5-7H,3-4,8-9H2,(H,19,25)(H,20,26)

InChI Key

CFDKBTFMDTVDLV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=NC(=NO3)CN4C=C(C=N4)Br

Origin of Product

United States

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